molecular formula C11H15N3O B13907984 3-[3-(methylamino)propyl]-1H-benzimidazol-2-one

3-[3-(methylamino)propyl]-1H-benzimidazol-2-one

Cat. No.: B13907984
M. Wt: 205.26 g/mol
InChI Key: OBLTVDGEBVDCNS-UHFFFAOYSA-N
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Description

3-[3-(methylamino)propyl]-1H-benzimidazol-2-one is a heterocyclic compound that features a benzimidazole core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The benzimidazole moiety is known for its biological activity, making derivatives like this compound valuable in drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(methylamino)propyl]-1H-benzimidazol-2-one typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization. One common method includes the reaction of 1,2-phenylenediamine with 3-(methylamino)propylamine under acidic conditions to form the desired benzimidazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-[3-(methylamino)propyl]-1H-benzimidazol-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

3-[3-(methylamino)propyl]-1H-benzimidazol-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(methylamino)propyl]-1H-benzimidazol-2-one involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways can vary depending on the specific application but often involve modulation of cellular signaling pathways and inhibition of key enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(methylamino)propyl]-1H-benzimidazol-2-one stands out due to its specific substitution pattern, which imparts unique biological and chemical properties

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

3-[3-(methylamino)propyl]-1H-benzimidazol-2-one

InChI

InChI=1S/C11H15N3O/c1-12-7-4-8-14-10-6-3-2-5-9(10)13-11(14)15/h2-3,5-6,12H,4,7-8H2,1H3,(H,13,15)

InChI Key

OBLTVDGEBVDCNS-UHFFFAOYSA-N

Canonical SMILES

CNCCCN1C2=CC=CC=C2NC1=O

Origin of Product

United States

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